Ethyl cinnamate

Übersicht

Beschreibung

Ethyl cinnamate is an ester formed from cinnamic acid and ethanol. It is a naturally occurring compound found in the essential oil of cinnamon and has a fruity and balsamic odor reminiscent of cinnamon with an amber note . This compound is widely used in the fragrance and flavor industry due to its pleasant aroma.

Wissenschaftliche Forschungsanwendungen

Ethyl cinnamate has diverse applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: this compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: Research has indicated that this compound has potential anti-inflammatory and anticancer properties.

Industry: In the fragrance and flavor industry, this compound is used to impart a pleasant aroma to products.

Wirkmechanismus

Target of Action

Ethyl cinnamate (EC) is a bioactive compound that has been found to exhibit antimicrobial activity . The primary targets of EC are the ergosterol present in the fungal plasmatic membrane and the cell wall . In the context of antibacterial activity, the presence of an isopropyl group is important . Molecular docking simulations suggest that the most likely targets of EC in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH .

Mode of Action

EC interacts directly with its targets, leading to changes in their function. For instance, EC directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

EC is a part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It is known that ec is the ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon , suggesting that it may be absorbed and distributed in the body through ingestion or inhalation

Result of Action

The action of EC results in the death of fungal and bacterial cells . EC exhibits antimicrobial activity, with fungicidal and bactericidal effects . It has been shown to inhibit the growth of Chlorella pyrenoidosa , and it has potential as a radioprotector .

Action Environment

The action of EC can be influenced by environmental factors. For instance, the pH can affect the solubility of EC and its derived flavonoids . Because EC is dissociated, it is more soluble in an alkaline environment . Additionally, EC’s antimicrobial and antifungal activities can be influenced by the specific conditions of the microbial environment .

Safety and Hazards

Zukünftige Richtungen

The use of cinnamic acid, from which Ethyl cinnamate is derived, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . This compound derivatives are also used in cosmetics all over the world as UV filters .

Biochemische Analyse

Biochemical Properties

Ethyl cinnamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to act as a monoamine oxidase inhibitor, which suggests its potential in modulating neurotransmitter levels . Additionally, this compound interacts with various biomolecules, including reactive oxygen species (ROS) and enzymes involved in oxidative stress responses. For instance, it has been shown to increase superoxide dismutase (SOD) activity, thereby reducing ROS levels and lipid peroxidation .

Cellular Effects

This compound exhibits several effects on different cell types and cellular processes. In hepatocytes, it has been found to protect against γ-radiation-induced damage by decreasing ROS yield and lipid peroxidation, activating the PI3-AKT pathway, and reducing apoptosis markers such as cleaved caspase-3 and Bax . In algae, this compound affects photosynthesis and cellular physiology, leading to decreased biomass and altered chlorophyll fluorescence . These effects highlight its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to directly interact with ergosterol in fungal cell membranes, leading to antifungal activity . Additionally, this compound modulates enzyme activity, such as increasing SOD activity and reducing ROS levels . These interactions result in changes in gene expression and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its protective effects against γ-radiation-induced damage in hepatocytes are observed at both 1 and 24 hours post-irradiation . This compound-based tissue clearing methods have also been developed, which involve dehydration and refractive index matching to make tissues transparent for imaging . These methods highlight the compound’s stability and utility in long-term experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, its antifungal activity has been evaluated with minimum inhibitory concentrations (MIC) against various strains . Higher doses of this compound may lead to toxic effects, such as inhibition of photosynthesis in algae at concentrations above 1 mg/L . These studies indicate the importance of dosage in determining the compound’s efficacy and safety.

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds, including lignins, lignans, and flavonoids . This pathway plays a central role in plant secondary metabolism and involves enzymes such as cinnamate-4-hydroxylase and 4-coumarate:CoA ligase . These enzymes facilitate the conversion of cinnamic acid derivatives into bioactive compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can be influenced by its chemical properties, such as solubility and affinity for lipid membranes . This compound-based tissue clearing methods also demonstrate its ability to penetrate and clear tissues for imaging purposes .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific biomolecules and cellular compartments. For example, cinnamate-4-hydroxylase, an enzyme involved in its metabolic pathway, is localized to the endoplasmic reticulum . This localization is crucial for its function in phenylpropanoid metabolism and highlights the importance of subcellular targeting in its activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl cinnamate can be synthesized through several methods:

Esterification Reaction: This involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.

Claisen-Schmidt Reaction: This method involves the reaction of ethyl acetate with benzaldehyde in the presence of a base such as sodium.

Industrial Production Methods: Industrial production of this compound typically involves the esterification of cinnamic acid with ethanol under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Analyse Chemischer Reaktionen

Ethyl cinnamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield ethyl hydrocinnamate. This reaction typically uses reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Vergleich Mit ähnlichen Verbindungen

Ethyl cinnamate is similar to other cinnamate derivatives, such as:

Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.

Butyl cinnamate: This derivative has a butyl group and exhibits stronger antimicrobial properties compared to this compound.

Cinnamyl cinnamate: This compound has a cinnamyl group and is used as a plasticizer in various industrial applications.

This compound is unique due to its balanced properties, making it suitable for a wide range of applications in different fields.

Eigenschaften

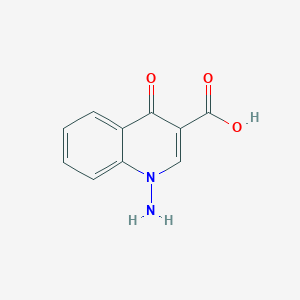

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ethyl cinnamate on algae?

A1: Research indicates that this compound exerts its toxic effects on algae like Chlorella vulgaris and Chlorella pyrenoidosa primarily by disrupting photosynthesis. [, ] It inhibits both the maximal photochemical efficiency (Fv/Fm) and actual photochemical efficiency (ΦPSII) of photosystem II (PSII). [, ] This disruption leads to a decrease in chlorophyll a content, indicating impaired photosynthetic capacity. []

Q2: Does this compound exhibit insecticidal or repellent properties?

A3: Yes, studies demonstrate that this compound possesses both insecticidal and repellent properties against various insects, including booklice (Liposcelis bostrychophila) and tobacco beetles (Lasioderma serricorne). [, ] This dual action makes this compound a potential candidate for developing natural insect control solutions.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol.

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Infrared (IR) spectrophotometry and gas chromatography-mass spectrometry (GC-MS) are routinely used to identify and characterize this compound. [, ] IR spectroscopy reveals the presence of specific functional groups, while GC-MS analysis provides information about the compound's molecular weight and fragmentation pattern. [, ]

Q5: Can this compound be used in cosmetic formulations?

A6: Yes, research suggests that this compound is a potential organic sunscreen agent. [, ] Studies have investigated its incorporation into cosmetic foundations, demonstrating its ability to enhance sun protection factor (SPF) while maintaining formulation stability. []

Q6: What is the role of this compound in tissue clearing for microscopy?

A7: this compound has emerged as a promising clearing agent in microscopy due to its ability to render tissues transparent without significantly affecting the fluorescence of common fluorescent proteins. [, ] This property makes it valuable for imaging large and complex 3D structures within tissues. [, ]

Q7: How is this compound typically synthesized?

A8: this compound is commonly synthesized through the esterification of cinnamic acid with ethanol. This reaction can be catalyzed by various agents, including strong acids like sulfuric acid [, , ], Lewis acids like stannic chloride pentahydrate [], solid superacids like SO42-/TiO2 [], and even immobilized enzymes like porcine pancreatic lipase. []

Q8: What factors influence the yield of this compound during synthesis?

A9: Several factors can impact the yield of this compound, including the type and amount of catalyst used, the molar ratio of reactants (cinnamic acid and ethanol), reaction temperature, and reaction time. [, , , , , ] Optimizing these parameters is crucial for achieving high yields of this compound.

Q9: Have there been any computational studies on this compound and its derivatives?

A10: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its derivatives with biological targets. For example, a study explored the binding of this compound and ethyl p-methoxycinnamate to the estrogen receptor protein (1QKM) to understand their potential estrogenic effects. []

Q10: How does the presence of a p-methoxy group affect the odor profile of cinnamic acid derivatives?

A11: Research on the aroma profile of galangal, which contains various cinnamic acid derivatives, indicates that the presence of a p-methoxy group significantly influences odor perception. [] While this compound exhibits a strong fruity odor, the introduction of a p-methoxy group in ethyl p-methoxycinnamate alters and weakens this odor. []

Q11: Does the structure of cinnamic acid derivatives impact their repellent activity?

A12: Yes, structural modifications of cinnamic acid derivatives can affect their repellency against insects. A study comparing the repellency of cinnamaldehyde, mthis compound, and this compound against tobacco beetles revealed that cinnamaldehyde exhibited the strongest repellent activity, followed by mthis compound and then this compound. [] This suggests that the aldehyde group contributes significantly to the repellency, while the ester moiety may influence the potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.